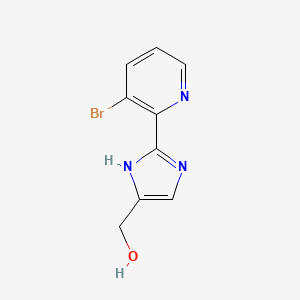
2-(3-Bromo-2-pyridyl)imidazole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bromine atom and the hydroxyl group on the imidazole ring makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-2-pyridinecarboxaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-2-pyridyl)imidazole-5-methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the imidazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: PCC or other mild oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-(3-substituted-2-pyridyl)imidazole-5-methanol derivatives.
Oxidation: Formation of 2-(3-Bromo-2-pyridyl)imidazole-5-carbaldehyde.
Reduction: Formation of dehalogenated or reduced imidazole derivatives.
Applications De Recherche Scientifique
2-(3-Bromo-2-pyridyl)imidazole-5-methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives are studied for their biological activities, such as enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-2-pyridyl)imidazole-5-methanol depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in binding to the target molecules, thereby modulating their activity. The imidazole ring can interact with various biological targets through hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Pyridyl)imidazole-5-methanol: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-(3-Chloro-2-pyridyl)imidazole-5-methanol: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.
2-(3-Bromo-2-pyridyl)imidazole-4-methanol: The position of the hydroxyl group is different, which can affect its chemical properties and applications.
Uniqueness
2-(3-Bromo-2-pyridyl)imidazole-5-methanol is unique due to the presence of both the bromine atom and the hydroxyl group on the imidazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C9H8BrN3O |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
[2-(3-bromopyridin-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C9H8BrN3O/c10-7-2-1-3-11-8(7)9-12-4-6(5-14)13-9/h1-4,14H,5H2,(H,12,13) |
Clé InChI |
BMSKFQFFOPVZHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C2=NC=C(N2)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


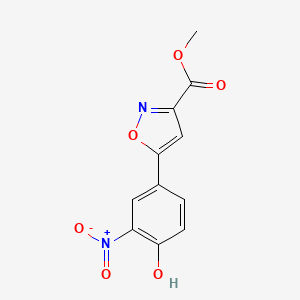
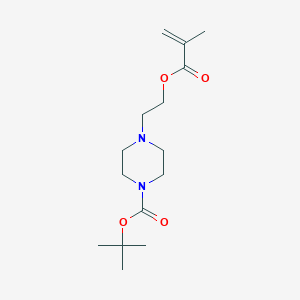
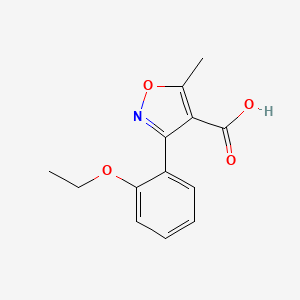
![5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13698336.png)
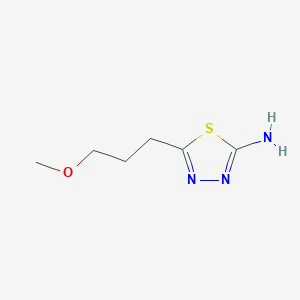
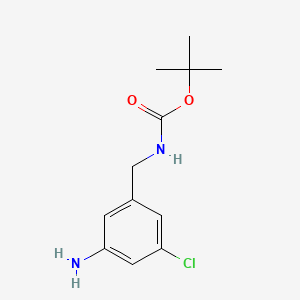
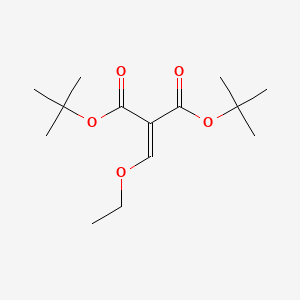
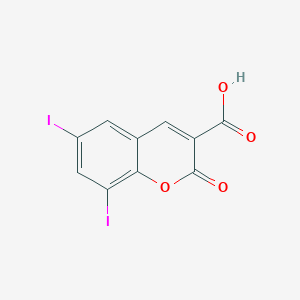
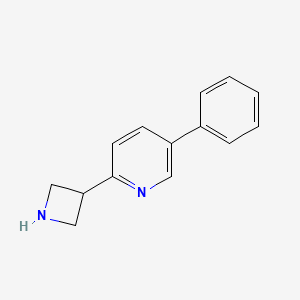
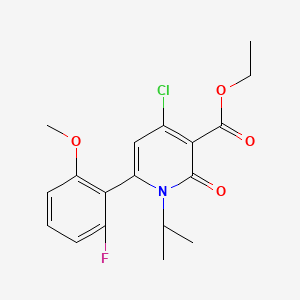

![(S)-4-Azaspiro[2.4]heptan-5-ylmethanol](/img/structure/B13698383.png)
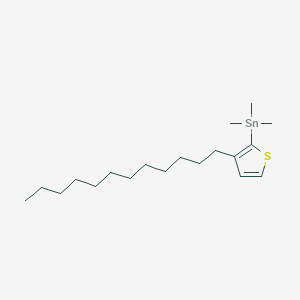
![5-Amino-3-[3-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13698406.png)
